molecular formula C24H21N3O6 B12100832 Hyperectine

Hyperectine

Cat. No.: B12100832
M. Wt: 447.4 g/mol
InChI Key: SPJFMVFHRMKUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hyperectine is a spirobenzylisoquinoline alkaloid derived from the plant Hypecoum erectum L. It is a pentacyclic compound with a unique structure that includes a tetrahydroisoquinoline fragment and an indan fragment . This compound has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Hyperectine can be isolated from the plant Hypecoum erectum L. using solvent extraction and chromatographic techniques . The synthetic route involves the extraction of the plant material followed by purification processes such as column chromatography.

Chemical Reactions Analysis

Hyperectine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of hyperectine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may interact with cellular signaling pathways involved in inflammation and microbial growth .

Properties

IUPAC Name

3-amino-4-(6'-methylspiro[6,8-dihydrocyclopenta[g][1,3]benzodioxole-7,5'-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline]-8-yl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6/c1-27-5-4-11-6-15-16(32-9-31-15)7-13(11)24(27)8-12-2-3-14-21(33-10-30-14)17(12)19(24)18-20(25)23(29)26-22(18)28/h2-3,6-7,19H,4-5,8-10H2,1H3,(H3,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJFMVFHRMKUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C14CC5=C(C4C6=C(C(=O)NC6=O)N)C7=C(C=C5)OCO7)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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